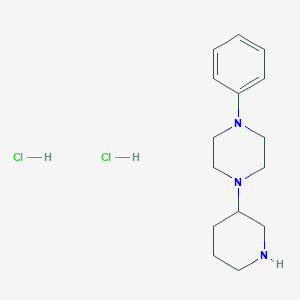

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride

Description

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a piperazine derivative characterized by a phenyl group at the 1-position and a piperidin-3-yl substituent at the 4-position of the piperazine ring, with two hydrochloride counterions enhancing its solubility and stability. This compound is primarily utilized as a building block in pharmaceutical research, evidenced by its commercial availability for synthesis purposes (e.g., CymitQuimica lists it at €645.00/50 mg) .

Properties

IUPAC Name |

1-phenyl-4-piperidin-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h1-3,5-6,15-16H,4,7-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCBWDOJZXZRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride typically follows a sequence involving:

- Preparation of substituted piperidine and piperazine intermediates.

- Coupling these intermediates via nucleophilic substitution or reductive amination.

- Purification and crystallization of the final dihydrochloride salt.

This approach is supported by analogous methods used in related piperazine-piperidine compounds with phenyl groups, as found in antiviral and anticonvulsant drug development literature.

Preparation of Piperidine and Piperazine Precursors

Piperidine Derivative Preparation : The piperidine ring substituted at the 3-position is often synthesized by functionalization of piperidin-4-one derivatives or via alkylation reactions. For example, 1-(3-phenylbut-3-enyl)piperidine has been prepared by reacting 1-phenyl-3-(piperidin-1-yl)propan-1-one under controlled conditions, followed by distillation to purify the product.

Piperazine Derivative Preparation : The piperazine moiety bearing the phenyl substitution is generally prepared by alkylation of piperazine with appropriate halo-substituted phenyl compounds or via acylation followed by reduction. For instance, 4-[2-(3-fluoro-phenyl)-ethyl]-piperazine derivatives have been synthesized using nucleophilic substitution with bromoalkenes and subsequent purification steps.

Coupling of Piperidine and Piperazine Units

The key step involves linking the piperidin-3-yl group to the piperazine ring at the 4-position. This is commonly achieved through:

Reductive Amination : Reaction of a piperidin-3-one derivative with a phenyl-substituted piperazine under mild reducing conditions using sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows selective formation of the C-N bond with high yield and purity. For example, sodium triacetoxyborohydride was used to couple 1-o-Tolyl-piperidin-4-one with phenyl-substituted piperazine derivatives at room temperature overnight.

Nucleophilic Substitution : Alkylation of piperazine nitrogen with halogenated piperidine derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as acetone or acetonitrile at elevated temperatures (~60°C). The reaction progress is monitored by HPLC to ensure completion and high purity.

Formation of the Dihydrochloride Salt

After obtaining the free base of 1-Phenyl-4-(piperidin-3-yl)piperazine, the dihydrochloride salt is formed by treatment with hydrochloric acid in an appropriate solvent such as isopropyl alcohol or ethanol. This process involves:

- Dissolution of the free base in hot isopropyl alcohol (~75-80°C).

- Addition of activated carbon to decolorize and purify.

- Filtration while hot and gradual cooling to induce crystallization.

- Filtration and washing of the solid with cold isopropyl alcohol.

- Drying under vacuum at 70-80°C for several hours to yield a pure crystalline dihydrochloride salt.

Purification and Characterization

Purification : Crystallization from alcohol solvents is the preferred method to achieve high purity. Activated carbon treatment removes colored impurities.

Characterization : The final compound is characterized by:

Summary Table of Preparation Steps

Detailed Research Findings

The use of sodium triacetoxyborohydride in reductive amination offers mild conditions and high selectivity, minimizing side reactions and degradation.

Monitoring by HPLC ensures reaction completeness and purity, critical for pharmaceutical-grade compounds.

Crystallization from isopropyl alcohol with activated carbon treatment effectively removes impurities and yields a stable dihydrochloride salt suitable for storage and formulation.

Elemental analysis and NMR spectroscopy confirm the structural integrity and substitution pattern of the final compound, essential for quality control.

This synthesis approach integrates well-established organic reactions and purification techniques to reliably produce this compound with high purity and yield, suitable for further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Treatment of CNS Disorders

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride has been investigated for its potential use in treating central nervous system (CNS) disorders. Research indicates that compounds in this class may act as agonists or antagonists at serotonin receptors, which are crucial in the modulation of mood and anxiety. For instance, studies have shown that piperazine derivatives can exhibit antidepressant and anxiolytic effects by influencing serotonin signaling pathways .

Antiviral Properties

The compound has also been explored for its antiviral properties, particularly against Hepatitis C Virus (HCV). Patents have documented the efficacy of piperazine-piperidine compounds in inhibiting HCV replication, suggesting a significant role for this compound in antiviral drug development . The mechanism involves interference with viral entry or replication processes, making it a candidate for further research in antiviral therapies.

Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to selectively inhibit histone deacetylase 6 (HDAC6), an enzyme implicated in various cancers. The selective inhibition suggests that it may have lower toxicity compared to non-selective HDAC inhibitors, providing a safer therapeutic option .

Buffering Agent

In laboratory settings, this compound serves as a non-ionic organic buffering agent. It is used in cell cultures to maintain pH levels between 6 and 8.5, which is crucial for optimal cell growth and function . This application is vital for biochemical assays and drug testing where stable pH conditions are necessary.

PROTAC Development

The compound has been identified as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to target specific proteins for degradation, offering a novel approach to drug development. The incorporation of this compound into PROTACs can enhance their efficacy by optimizing the three-dimensional orientation necessary for effective protein interaction .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes. This compound may modulate the activity of neurotransmitter receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Key Observations :

- Aryl substituents (e.g., phenyl, chlorophenyl) enhance binding to neurological targets like dopamine and serotonin receptors .

- Alkyl chains (e.g., 3-phenylpropyl in SA-4503) improve selectivity for sigma-1 receptors .

- Electron-withdrawing groups (e.g., nitro, chloro) in antihistamines like meclizine enhance H1 receptor antagonism .

Physicochemical Properties

Biological Activity

1-Phenyl-4-(piperidin-3-yl)piperazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article explores the compound's biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₅Cl₂N, with a molecular weight of 318.29 g/mol. The compound features piperazine and piperidine moieties, which are common in many pharmacologically active compounds. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

- Neurotransmitter Interaction : The compound may interact with multiple neurotransmitter systems, potentially influencing serotonin (5-HT) and dopamine pathways. These interactions are crucial for developing treatments for psychiatric disorders such as depression and anxiety .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds can exhibit antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties .

Case Studies and Experimental Data

- Neuropharmacological Studies : In vivo tests on related arylpiperazine derivatives have demonstrated significant analgesic effects without sedative side effects. For example, compounds similar to 1-phenyl-4-(piperidin-3-yl)piperazine were shown to inhibit pain responses in animal models .

- Antiviral Activity : Some studies have explored the antiviral potential of piperazine derivatives, with findings indicating moderate protection against viruses like HIV and other selected pathogens . This suggests that this compound could be investigated further for antiviral applications.

- Antimicrobial Testing : A range of piperazine derivatives has been tested for their antibacterial efficacy. Notably, compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) effective against strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with other piperazine derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Methylphenyl)-4-(piperidin-3-yl)piperazine | Methyl group on phenyl ring | Varied pharmacological profile |

| 1-(4-Fluorophenyl)-4-(piperidin-3-yl)piperazine | Fluorine substitution | Enhanced receptor binding |

| 1-(Naphthalen-2-yl)-4-(piperidin-3-yl)piperazine | Naphthalene moiety | Unique interaction potential |

This table illustrates the diversity within the piperazine class and highlights how structural modifications can influence biological activity.

Q & A

Q. Basic

- pH dependency : Stability is pH-sensitive; acidic conditions stabilize the dihydrochloride salt, while neutral/basic conditions may precipitate the free base .

- Temperature : Store at room temperature or below to avoid decomposition; avoid prolonged exposure to heat during reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMSO, ethanol) for dissolution, as evidenced by solubility data for analogous compounds .

How can researchers investigate receptor interactions and biochemical pathways modulated by this compound?

Q. Advanced

- In vitro binding assays : Screen against serotonin/dopamine receptors (common targets for phenylpiperazines) using radioligand displacement assays .

- Pathway analysis : Employ transcriptomics/proteomics to identify downstream effects on GPCR signaling or kinase cascades, as seen in studies of related piperazine derivatives .

- Dose-response studies : Optimize concentrations using cell viability assays (e.g., MTT) to avoid off-target effects .

What computational approaches are recommended for predicting reaction pathways or optimizing synthesis?

Q. Advanced

- Quantum chemical calculations : Use DFT (Density Functional Theory) to model reaction intermediates and transition states, as applied in ICReDD’s reaction design framework .

- Machine learning : Train models on existing piperazine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

- Molecular docking : Simulate binding affinities for receptor interaction hypotheses before experimental validation .

How should contradictory data on solubility or bioactivity be resolved?

Q. Advanced

- Orthogonal validation : Cross-check solubility claims using HPLC (for purity) and isothermal titration calorimetry (for thermodynamic parameters) .

- Batch analysis : Compare multiple synthesis batches to isolate variability in salt stoichiometry or crystallinity .

- Meta-analysis : Review historical data on structurally similar compounds (e.g., 1-(4-Fluorophenyl)piperazine) to identify trends .

What analytical methods are critical for ensuring compound purity in pharmacokinetic studies?

Q. Advanced

- High-resolution LC-MS : Detect trace impurities (<0.1%) that may interfere with bioactivity .

- Elemental analysis : Confirm dihydrochloride stoichiometry via chlorine content validation .

- Stability-indicating assays : Use accelerated degradation studies (e.g., 40°C/75% RH) to identify degradation products .

What strategies are effective for assessing in vivo bioactivity and toxicity?

Q. Advanced

- Rodent models : Evaluate CNS penetration and acute toxicity using behavioral assays and histopathology, as done for substituted phenylpiperazines .

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and excreta .

- Cardiotoxicity screening : Conduct hERG channel inhibition assays to assess arrhythmia risk .

How should environmental and disposal risks be managed for this compound?

Q. Advanced

- Waste neutralization : Treat aqueous waste with sodium bicarbonate to neutralize HCl before disposal .

- Ecotoxicity assessment : Follow OECD guidelines for acute aquatic toxicity testing using Daphnia magna .

- Adsorption studies : Evaluate soil adsorption coefficients (Koc) to predict environmental persistence .

What advanced techniques are used to study solid-state properties and polymorphism?

Q. Advanced

- Thermogravimetric analysis (TGA) : Quantify hydrate/anhydrous form ratios .

- Powder X-ray diffraction (PXRD) : Detect polymorphic variations impacting solubility and bioavailability .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity under controlled humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.